

The Structure-Activity Relationship of (Dab9)-Neurotensin (8-13) Analogs: A Technical Guide

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Compound of Interest						
Compound Name:	(Dab9)-Neurotensin (8-13)					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of neurotensin (8-13) analogs with a specific focus on modifications at position 9, particularly the incorporation of diaminobutyric acid (Dab). Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, including analgesia, hypothermia, and the modulation of dopamine pathways, primarily through its interaction with two G protein-coupled receptors, NTS1 and NTS2.[1] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), represents the minimal sequence required for receptor binding and biological activity.[2] However, its therapeutic potential is limited by poor metabolic stability and inability to cross the blood-brain barrier. This has driven extensive research into the development of stabilized and potent analogs.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of **(Dab9)-Neurotensin (8-13)** analogs to human neurotensin receptors 1 (hNTS1) and 2 (hNTS2) is a critical determinant of their biological activity. Modifications at positions 8 and 9 have been shown to significantly influence receptor affinity and selectivity. The substitution of Arginine at position 9 with 2,4-diaminobutyric acid (Dab) has been a key strategy in developing analogs with altered properties.

Below are tables summarizing the binding affinities (Ki in nM) of various NT(8-13) analogs, including those with Dab9 substitutions, at hNTS1 and hNTS2 receptors.



Table 1: Binding Affinities of Single-Substitution (Dab9)-Neurotensin (8-13) Analogs

Compound	Sequence (8- 13)	hNTS1 Ki (nM)	hNTS2 Ki (nM)	Selectivity (NTS1/NTS2)
NT(8-13)	Arg-Arg-Pro-Tyr- lle-Leu	0.41 ± 0.05	0.90 ± 0.04	0.5
[Dab9]NT(8-13)	Arg-Dab-Pro-Tyr- lle-Leu	2.2	0.5	4.4

Table 2: Binding Affinities of Double-Substituted Neurotensin (8-13) Analogs

Compound	Sequence (8- 13)	hNTS1 Ki (nM)	hNTS2 Ki (nM)	Selectivity (NTS1/NTS2)
[Hlys8, Dab9]NT(8-13)	Hlys-Dab-Pro- Tyr-lle-Leu	Maintained 60% of NT(8-13) affinity	Not Reported	Not Reported
[Dab8, Dab9]NT(8-13)	Dab-Dab-Pro- Tyr-lle-Leu	2.1 ± 0.3	19.5 ± 0.7	0.1

Data compiled from multiple sources. Hlys: Homolysine.

These data indicate that while a single Dab9 substitution can shift selectivity towards the NTS2 receptor, combining it with other modifications can produce a range of affinities and selectivities.

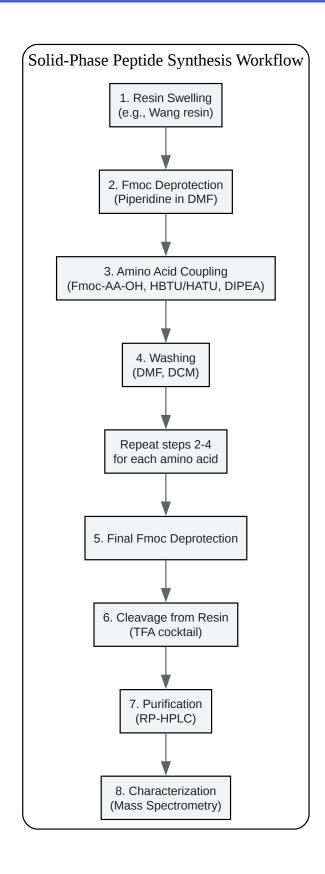
Experimental Protocols

This section details the methodologies for key experiments cited in the study of **(Dab9)**-**Neurotensin (8-13)** analogs.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of NT(8-13) analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.





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Solid-Phase Peptide Synthesis Workflow for NT(8-13) Analogs.



Protocol:

- Resin Preparation: Swell the appropriate resin (e.g., pre-loaded Fmoc-Leu-Wang resin) in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
- Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid
 using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and
 couple it to the deprotected N-terminus.
- Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
- Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Purification and Characterization: Purify the crude peptide using reversed-phase highperformance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[3][4]

Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized analogs for NTS1 and NTS2 receptors.

Protocol:

 Cell Culture and Membrane Preparation: Culture cells stably expressing either hNTS1 (e.g., CHO-K1 cells) or hNTS2 (e.g., 1321N1 cells).[5] Harvest the cells and prepare cell membrane homogenates.

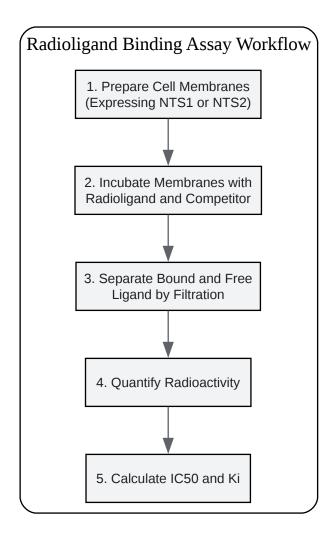
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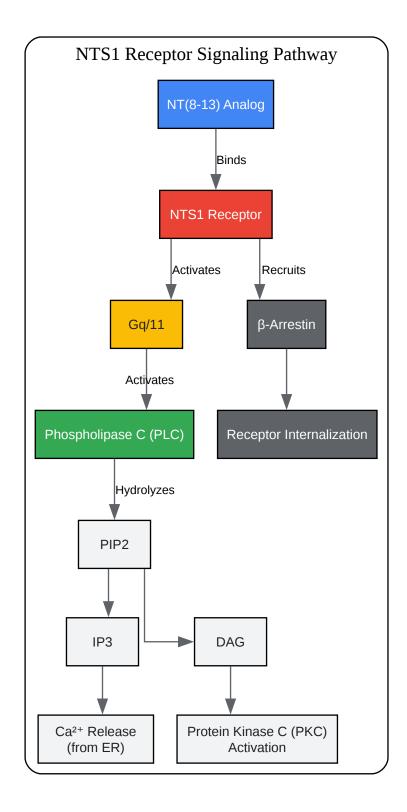


- Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., [3H]NT) and varying concentrations of the unlabeled competitor analog.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

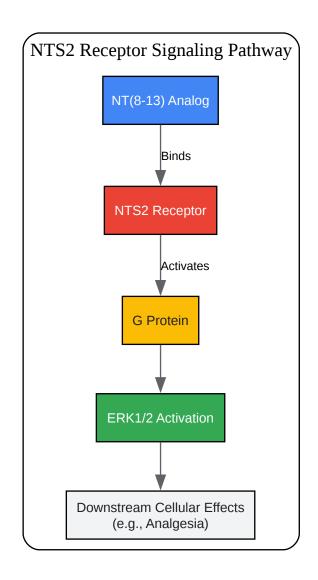












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